

Spectroscopic Profile of 6-Chloro-2-Methyl-4-Pyrimidinol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Chloro-2-Methyl-4-Pyrimidinol**

Cat. No.: **B105152**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-Chloro-2-Methyl-4-Pyrimidinol**. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a detailed analysis based on predicted values derived from structurally analogous compounds and established spectroscopic principles. The methodologies for obtaining such data are also outlined to guide researchers in their own experimental work.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **6-Chloro-2-Methyl-4-Pyrimidinol**. These predictions are based on the analysis of similar substituted pyrimidines and serve as a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **6-Chloro-2-Methyl-4-Pyrimidinol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0 - 13.5	Singlet (broad)	1H	N-H (pyrimidinol tautomer)
~6.5 - 6.8	Singlet	1H	C5-H
~2.4 - 2.6	Singlet	3H	C2-CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **6-Chloro-2-Methyl-4-Pyrimidinol**

Chemical Shift (δ) ppm	Assignment
~165 - 170	C4
~160 - 165	C2
~155 - 160	C6
~110 - 115	C5
~20 - 25	C2-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **6-Chloro-2-Methyl-4-Pyrimidinol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 2800	Broad, Strong	O-H and N-H stretching (from tautomeric forms)
~3050	Medium	C-H stretching (aromatic)
~2950	Medium	C-H stretching (methyl)
1680 - 1640	Strong	C=O stretching (pyrimidinone tautomer)
1620 - 1580	Strong	C=N and C=C stretching (ring vibrations)
~1450	Medium	C-H bending (methyl)
1200 - 1000	Medium	C-O stretching
800 - 750	Strong	C-Cl stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **6-Chloro-2-Methyl-4-Pyrimidinol**

m/z Ratio	Predicted Fragment
144/146	[M] ⁺ (Molecular ion, with ³⁵ Cl/ ³⁷ Cl isotope pattern)
116/118	[M - CO] ⁺
109	[M - Cl] ⁺
81	[M - Cl - CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to obtain the spectroscopic data for **6-Chloro-2-Methyl-4-Pyrimidinol**.

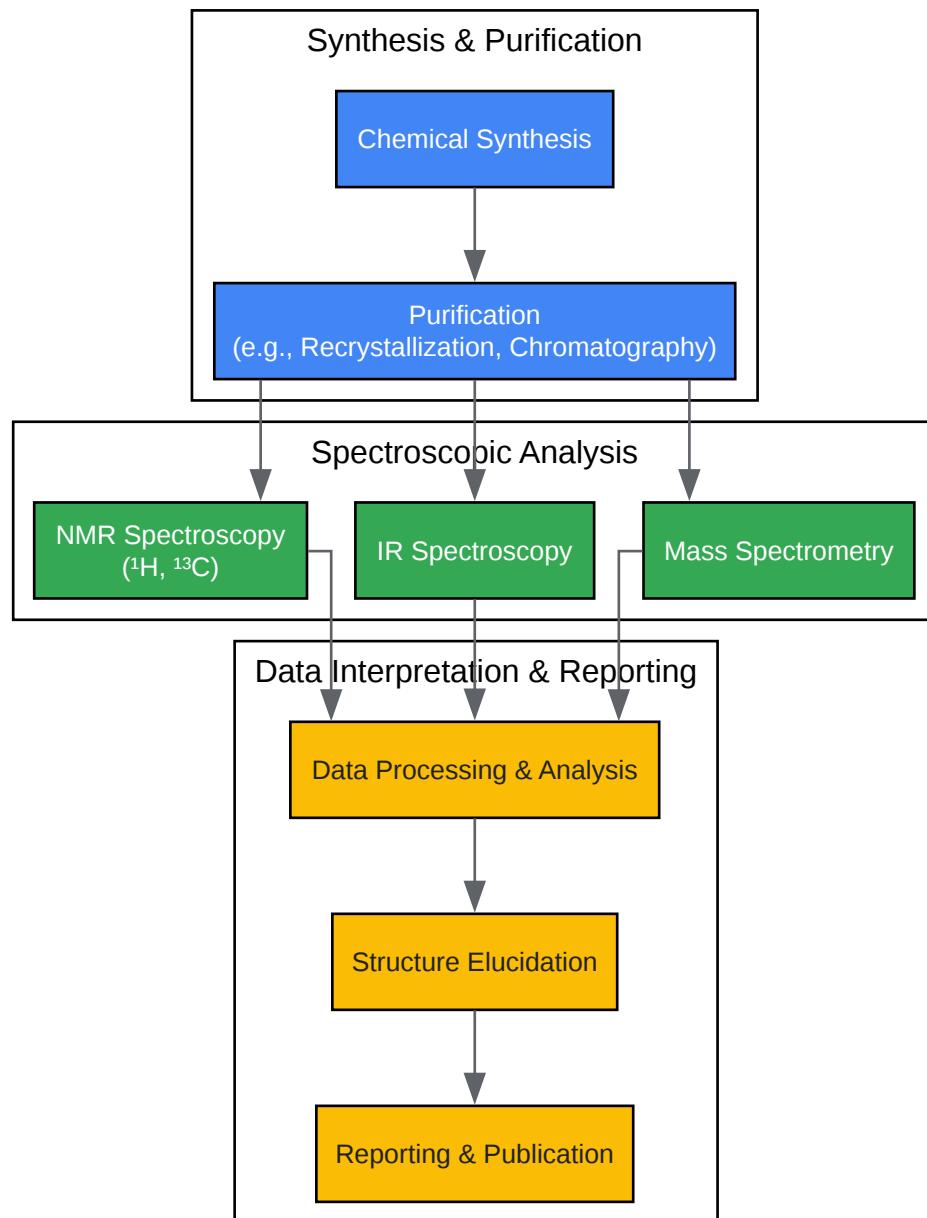
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Chloro-2-Methyl-4-Pyrimidinol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the range of 0-15 ppm.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover the range of 0-200 ppm.
 - A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **6-Chloro-2-Methyl-4-Pyrimidinol** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - The final spectrum is presented as percent transmittance versus wavenumber.


Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **6-Chloro-2-Methyl-4-Pyrimidinol**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 6-Chloro-2-Methyl-4-Pyrimidinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105152#spectroscopic-data-for-6-chloro-2-methyl-4-pyrimidinol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com